
AF-353 hydrochloride
Overview
Description
AF-353 hydrochloride (Ro-4) is a potent and selective negative allosteric modulator of P2X3 and P2X2/3 purinergic receptors, which are ATP-gated ion channels implicated in chronic pain, overactive bladder (OAB), and sensory disorders. With a molecular formula of C₁₄H₁₇IN₄O₂·HCl and a molecular weight of 436.68, AF-353 exhibits nanomolar potency, demonstrating pIC₅₀ values of 8.0 for human P2X3 and 7.3 for P2X2/3 receptors . It effectively blocks agonist-induced Ca²⁺ influx and inward currents in recombinant receptor-expressing cell lines at concentrations ranging from 10 nM to 1 µM .
Pharmacokinetically, AF-353 has a short half-life (t₁/₂ = 1.63 hours), reaches maximum plasma concentration (Tₘₐₓ) within 30 minutes, and shows high brain penetration (brain-to-plasma ratio = 6), making it suitable for central nervous system (CNS)-related applications . Preclinical studies highlight its efficacy in normalizing bladder dysfunction in OAB models by downregulating P2X3 receptor expression in the bladder and spinal cord . Additionally, AF-353 has been repurposed as a universal bitter taste blocker, temporarily inhibiting P2X2/3-mediated taste signaling without affecting non-gustatory oral sensations .
Preparation Methods
Chemical Structure and Key Features of AF-353 Hydrochloride
This compound (C₁₄H₁₇IN₄O₂·HCl, molecular weight 436.7) features a diaminopyrimidine core with distinct substituents: a methoxy group, an isopropyl chain, an iodine atom, and a hydrochloride counterion . The canonical SMILES representation (COC1=CC(C(C)C)=C(OC2=C(N)N=C(N)N=C2)C=C1I.Cl) highlights its stereoelectronic configuration, which is critical for P2X3/P2X2/3 receptor antagonism . The iodine atom at the para position of the benzene ring and the diaminopyrimidine moiety are central to its binding affinity and selectivity .
Synthetic Routes to this compound
Core Diaminopyrimidine Scaffold Construction
The synthesis begins with the formation of the diaminopyrimidine core, a process detailed by Carter et al. (2009) . Key steps include:
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Condensation Reactions : Reacting 2,4,6-triaminopyrimidine with methylating agents to introduce methoxy groups at specific positions.
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Halogenation : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) to install the iodine substituent .
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Isopropyl Group Introduction : Alkylation or Friedel-Crafts acylation to attach the isopropyl chain, followed by reduction to achieve the final substituent .
These steps are optimized for yield and purity, with intermediates characterized via HPLC and mass spectrometry .
Final Coupling and Salt Formation
The diaminopyrimidine intermediate undergoes nucleophilic aromatic substitution with a halogenated benzene derivative to form the complete backbone. The final step involves treating the free base with hydrochloric acid in anhydrous ethanol to yield this compound . Critical parameters include:
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Reaction Temperature : 0–5°C to prevent decomposition.
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Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete salt formation .
Optimization of Synthetic Conditions
Radioligand Synthesis for Binding Studies
Tritium-labeled AF-353 ([³H]-AF-353) was synthesized to study receptor binding kinetics . The process involved:
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Catalytic Tritiation : Exchanging stable hydrogen atoms with tritium using palladium-catalyzed reactions.
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Purification : HPLC with radiochemical detection confirmed >97% purity .
This labeled compound enabled precise measurement of binding affinities (Kₐ = 1.7–140 nM for P2X3 and 1.3–660 nM for P2X2/3) .
Improving Metabolic Stability
Structure-activity relationship (SAR) studies revealed that replacing the 2-methyl group with a trifluoromethyl group enhanced metabolic stability . For example:
Derivative | Metabolic Stability (Human % remaining) |
---|---|
2-Methyl | 9.0 ± 1.5 |
2-CF₃ | 81.4 ± 1.9 |
This modification reduced hepatic clearance, making AF-353 suitable for oral administration .
Analytical Characterization and Quality Control
Purity and Identity Confirmation
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HPLC Analysis : Reverse-phase chromatography with UV detection (λ = 254 nm) confirmed >99% purity .
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Mass Spectrometry : High-resolution MS validated the molecular ion peak at m/z 436.7 .
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Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verified substituent positions and salt formation .
Formulation Considerations for In Vivo Studies
Preparation of Stock Solutions
This compound requires solubilization in DMSO followed by dilution in physiological buffers . A typical protocol includes:
Parameter | Value |
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Stock Concentration | 10 mM in DMSO |
Working Dilution | 1–100 µM in PBS |
Storage | -80°C, aliquoted |
In Vivo Administration
For rodent studies, AF-353 is administered orally (32.9% bioavailability) or intravenously, with pharmacokinetic parameters including:
Chemical Reactions Analysis
AF-353 (hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Characteristics
AF-353 exhibits high potency and selectivity for P2X3 and P2X2/3 receptors, with pIC50 values ranging from 7.3 to 8.5 for both human and rat receptors. Its antagonism is characterized as non-competitive, meaning it inhibits receptor activation by ATP without directly competing for the binding site. This property is crucial for its application in pain-related disorders where ATP plays a significant role in pain signaling pathways .
Key Pharmacokinetic Parameters:
Applications in Pain Research
AF-353 is primarily utilized in preclinical studies to investigate the role of P2X receptors in pain mechanisms. Its ability to inhibit P2X3 receptors has been shown to reduce arterial pressure and normalize hyper-reflexia in models of hypertension, suggesting potential applications in managing chronic pain conditions linked to sympathetic overactivity .
Case Studies
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Pain Management in Animal Models:
- In studies involving rats, AF-353 demonstrated significant efficacy in reducing pain responses associated with inflammatory conditions. The compound's selective antagonism of P2X3 receptors contributed to decreased nociceptive signaling, highlighting its potential as a therapeutic agent for chronic pain management .
- Taste Modulation:
Comparative Efficacy
The following table summarizes the comparative efficacy of AF-353 against other known P2X receptor antagonists:
Compound | Receptor Target | pIC50 Value | Mechanism | Oral Bioavailability |
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AF-353 | P2X3/P2X2/3 | 7.3 - 8.5 | Non-competitive | 32.9% |
A-317491 | P2X3 | ~7.0 | Competitive | Not specified |
TNP-ATP | P2X1/P2X3 | ~7.5 | Competitive | Not specified |
Mechanism of Action
AF-353 (hydrochloride) exerts its effects by acting as an antagonist of the P2X3 homotrimeric and P2X2/3 heterotrimeric forms of the P2X purinoreceptors . These receptors are ion channels gated by ATP and are involved in primary afferent sensitization in various pain-related diseases . AF-353 (hydrochloride) inhibits the activation of these receptors by ATP in a non-competitive fashion .
Comparison with Similar Compounds
Structural and Mechanistic Comparisons
Table 1: Key Pharmacological Properties of AF-353 and Analogous P2X Antagonists
Compound | Target(s) | IC₅₀/pIC₅₀ | Selectivity | Key Applications |
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AF-353 | P2X3/P2X2/3 | 8.0 (P2X3), 7.3 (P2X2/3) | High for P2X3 over P2X2/3 | Chronic pain, OAB, taste blockade |
Gefapixant | P2X3/P2X2/3 | 0.03 µM (P2X3), 0.25 µM (P2X2/3) | Moderate selectivity for P2X3 | Refractory chronic cough |
AF-219 | P2X3/P2X2/3 | ~30 nM (P2X3), 100–250 nM (P2X2/3) | Species-dependent potency variations | Phase III trials for chronic cough |
AF-792 (RO-51) | P2X3/P2X2/3 | Discrepant human vs. rat data | Lower potency in humans vs. rats | Preclinical studies |
A-317491 | P2X3/P2X2/3 | 22 nM (P2X3) | Competitive antagonist | Inflammatory pain models |
Eliapixant (BAY 1817080) | P2X3 | 8 nM | High selectivity for P2X3 | Chronic cough, neuropathic pain |
A 438079 | P2X7 | pIC₅₀ = 6.9 | Competitive P2X7 antagonist | Neuroinflammation, autoimmune diseases |
Key Findings:
Potency and Selectivity: AF-353 and AF-219 share structural similarities as diaminopyrimidine derivatives but differ in species specificity. AF-353 shows consistent potency across human and rat P2X3 receptors (IC₅₀ = 8.7–8.9 nM), whereas AF-219 exhibits variability in human vs. rat models . Gefapixant, though less potent than AF-353 (IC₅₀ = 0.03 µM vs. 3.16 nM), binds at a distinct allosteric site near the ATP-binding pocket, as revealed by X-ray crystallography .
Mechanistic Insights: Mutagenesis studies show that residues G201 and L203 in the P2X3 receptor are critical for AF-353 binding. Substitutions (e.g., G201A) reduce antagonistic effects by >50%, highlighting structural dependencies . Unlike competitive antagonists (e.g., TNP-ATP), AF-353 and gefapixant act non-competitively, with IC₅₀ values independent of ATP concentration .
Gefapixant has a longer half-life (~7 hours) compared to AF-353 (1.63 hours), favoring once-daily dosing in clinical settings .
Therapeutic Applications :
- AF-353 uniquely serves dual roles: preclinical studies validate its efficacy in bladder dysfunction and neuropathic pain, while clinical trials explore its utility in taste modulation .
- Eliapixant, a newer P2X3 antagonist, shows promise in chronic cough with fewer taste-related side effects compared to gefapixant .
Biological Activity
AF-353 hydrochloride is a novel compound recognized for its potent antagonistic effects on the P2X3 and P2X2/3 receptors. These receptors, part of the purinergic receptor family, are implicated in various pain-related conditions due to their role in mediating pain signaling pathways. This article provides a comprehensive examination of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
AF-353 functions primarily as a dual antagonist for the P2X3 and P2X2/3 receptors. It inhibits ATP-induced intracellular calcium flux and inward currents in cells expressing these receptors. The antagonistic potency of AF-353 has been quantified using various methods such as radioligand binding assays and whole-cell voltage-clamp electrophysiology.
Potency and Selectivity
The potency of AF-353 against human and rat P2X3 receptors has been characterized by the following parameters:
Receptor Type | pIC50 Value | IC50 (nM) |
---|---|---|
Human P2X3 | 8.0 | ~10 |
Rat P2X3 | 8.0 | ~10 |
Human P2X2/3 | 7.3 | ~50 |
AF-353 demonstrates high selectivity, with minimal effects on other P2X channels and various other receptors, enzymes, and transporter proteins at concentrations up to 300-fold higher than those required for effective antagonism .
Pharmacokinetics
AF-353 exhibits favorable pharmacokinetic properties:
- Oral Bioavailability : 32.9%
- Half-Life : 1.63 hours
- Protein Binding : 98.2% free fraction in plasma
These characteristics suggest that AF-353 is well-suited for in vivo studies targeting pain-related disorders .
In Vitro Studies
In vitro experiments have confirmed that AF-353 effectively inhibits ATP-mediated responses in both human and rat models. For instance, studies indicated that AF-353 could significantly reduce calcium influx in response to α,β-meATP, a selective agonist for the P2X3 receptor .
Efficacy in Pain Models
AF-353 has been evaluated in several preclinical pain models to assess its therapeutic potential. In one notable study, AF-353 administration resulted in a significant reduction in pain behaviors associated with inflammatory pain models, highlighting its potential application in treating chronic pain conditions .
Comparative Analysis with Other Antagonists
When compared to other known P2X3 antagonists like A-317491 and TNP-ATP, AF-353 displayed a unique non-competitive inhibition mechanism, which may confer advantages in clinical settings by potentially reducing side effects associated with competitive antagonists .
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of AF-353 hydrochloride, and how is its receptor selectivity determined experimentally?
this compound is a potent antagonist of P2X3 homomeric and P2X2/3 heteromeric receptors, with pIC50 values of 8.0 for human and rat P2X3 receptors and 7.3 for human P2X2/3 receptors . Receptor selectivity is assessed using recombinant cell lines expressing specific receptor subtypes. Intracellular Ca²⁺ flux assays and whole-cell patch-clamp electrophysiology are employed to measure inhibition of agonist-induced responses (e.g., α,β-MeATP-induced currents). Comparative analysis of concentration-response curves for different receptor subtypes validates selectivity .
Q. What in vitro methodologies are commonly employed to assess this compound's antagonistic activity?
Key in vitro methods include:
- Calcium flux assays : Recombinant cells (e.g., HEK293) expressing human or rat P2X3/P2X2/3 receptors are loaded with Ca²⁺-sensitive fluorescent dyes. Agonist-induced Ca²⁺ influx is quantified via fluorometry, with AF-353 pre-incubated to determine inhibitory potency (IC50) .
- Electrophysiology : Voltage-clamp recordings measure inward currents in response to α,β-MeATP (1–300 nM) in transfected cells. AF-353's inhibition is evaluated at varying concentrations (10 nM–1 µM) .
Q. What pharmacokinetic properties make this compound suitable for central nervous system (CNS) research?
AF-353 exhibits high oral bioavailability and brain penetration, with a brain-to-plasma ratio of 6. Its pharmacokinetic profile includes a short half-life (t₁/₂ = 1.63 hours) and rapid Tmax (30 minutes), enabling acute dosing studies in rodent models of neuropathic pain or bladder dysfunction .
Advanced Research Questions
Q. How can researchers differentiate between P2X3 homomeric and P2X2/3 heteromeric receptor-mediated effects in vivo?
- Genetic models : Use P2X2 or P2X3 knockout mice to isolate receptor-specific contributions .
- Pharmacological tools : Co-administer AF-353 with selective P2X2 antagonists (e.g., AZ10606120) to dissect heteromeric vs. homomeric effects .
- Functional readouts : In cystometry, P2X3 homomeric receptors primarily modulate non-voiding contractions (NVCs), while P2X2/3 heteromers influence bladder compliance. Measure parameters like NVC frequency and peak pressure .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Dose optimization : Adjust dosing intervals (e.g., q.i.d. injections) to compensate for AF-353's short half-life .
- Biomarker validation : Quantify receptor occupancy in target tissues (e.g., bladder or dorsal root ganglia) using radiolabeled AF-353 or ex vivo electrophysiology .
- Species-specific considerations : Compare AF-353's pIC50 in human vs. rodent receptors to explain interspecies variability .
Q. What considerations are critical when designing chronic dosing regimens for AF-353 in rodent pain models?
- Tolerability : Monitor for off-target effects (e.g., cardiovascular or respiratory changes) during prolonged exposure .
- Pharmacodynamic endpoints : Use von Frey filaments for mechanical allodynia and Hargreaves tests for thermal hyperalgesia, correlating results with CSF drug levels .
- Formulation stability : Prepare AF-353 in DMSO (105 mg/mL stock) with aliquots stored at -80°C to prevent hydrolysis .
Q. Methodological Tables
Table 1. Key Pharmacological Parameters of this compound
Table 2. In Vivo Experimental Parameters for Bladder Dysfunction Studies
Q. Synthesis and Characterization
Q. What synthetic routes yield this compound with high purity?
AF-353 is synthesized via a six-step process starting from 1-(2-hydroxy-5-methoxy)ethyl-1-ketone. Key steps include:
- Nucleophilic substitution to form 2-(5-iodo-2-isopropyl-4-methoxyphenoxy)acetonitrile.
- "One-pot" cyclization using Bredereck’s reagent, aniline hydrochloride, and guanidine carbonate. Final purification via column chromatography achieves >98% purity, confirmed by ¹H NMR and mass spectrometry (MS) .
Q. Data Interpretation and Reporting
Q. How should researchers address variability in electrophysiological data from AF-353 studies?
- Signal processing : Apply a 2nd-order Butterworth filter to remove baseline noise in EMG recordings .
- Statistical rigor : Use unpaired t-tests for vehicle vs. treatment comparisons and ANOVA for multi-group analyses (e.g., Sham vs. SCI models) .
- Data transparency : Report raw traces (e.g., Ca²⁺ flux kinetics) in supplementary materials to validate quantitative summaries .
Properties
IUPAC Name |
5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN4O2.ClH/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16;/h4-7H,1-3H3,(H4,16,17,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBBKDZPXABQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClIN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927887-18-1 | |
Record name | 927887-18-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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